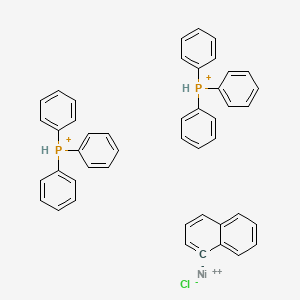
1H-naphthalen-1-ide;nickel(2+);triphenylphosphanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-naphthalen-1-ide;nickel(2+);triphenylphosphanium;chloride is an organometallic compound with the molecular formula C46H37ClNiP2. This compound is known for its unique structure, which includes a nickel center coordinated to a naphthalen-1-ide ligand and two triphenylphosphanium ligands, along with a chloride ion. It is commonly used in various chemical reactions and has applications in different fields such as catalysis and material science .
Vorbereitungsmethoden
The synthesis of 1H-naphthalen-1-ide;nickel(2+);triphenylphosphanium;chloride typically involves the reaction of nickel(II) chloride with 1H-naphthalen-1-ide and triphenylphosphanium ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as tetrahydrofuran (THF) or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The compound is then purified by recrystallization or column chromatography .
Analyse Chemischer Reaktionen
1H-naphthalen-1-ide;nickel(2+);triphenylphosphanium;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state nickel complexes.
Substitution: The chloride ligand can be substituted with other ligands such as bromide or iodide.
Coupling Reactions: It is often used as a catalyst in coupling reactions, such as Suzuki-Miyaura and Heck reactions, where it facilitates the formation of carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halide salts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1H-naphthalen-1-ide;nickel(2+);triphenylphosphanium;chloride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 1H-naphthalen-1-ide;nickel(2+);triphenylphosphanium;chloride involves the coordination of the nickel center to the naphthalen-1-ide and triphenylphosphanium ligands. This coordination creates a stable complex that can undergo various chemical transformations. The nickel center acts as a catalytic site, facilitating the activation of substrates and promoting the formation of new chemical bonds. The specific molecular targets and pathways involved depend on the type of reaction and the substrates used .
Vergleich Mit ähnlichen Verbindungen
1H-naphthalen-1-ide;nickel(2+);triphenylphosphanium;chloride can be compared with other similar organometallic compounds, such as:
Chloro(1-naphthyl)bis(triphenylphosphine)nickel(II): Similar in structure but may have different reactivity and applications.
Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride: Higher oxidation state nickel complex with different chemical properties.
Bis(tricyclohexylphosphine)nickel(II) dichloride: Different phosphine ligands leading to variations in catalytic activity and stability.
These comparisons highlight the uniqueness of this compound in terms of its specific ligand environment and its resulting chemical behavior.
Eigenschaften
Molekularformel |
C46H39ClNiP2+2 |
|---|---|
Molekulargewicht |
747.9 g/mol |
IUPAC-Name |
1H-naphthalen-1-ide;nickel(2+);triphenylphosphanium;chloride |
InChI |
InChI=1S/2C18H15P.C10H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-10-8-4-3-7-9(10)5-1;;/h2*1-15H;1-7H;1H;/q;;-1;;+2/p+1 |
InChI-Schlüssel |
OQTKZOVRPFQUDT-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C2[C-]=CC=CC2=C1.[Cl-].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


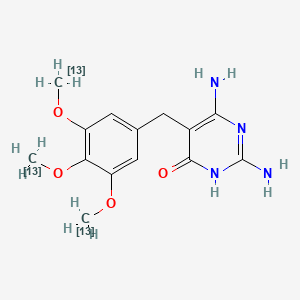

![2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-3-O-methoxymethyl-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic Acid Ethyl Ester](/img/structure/B13834444.png)
![(2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B13834447.png)
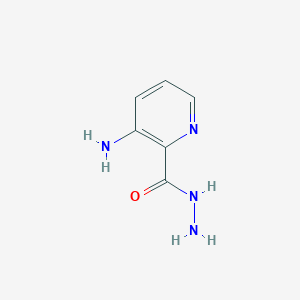
![2,2'-[(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethylethyl)phenol](/img/structure/B13834459.png)

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-bromophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13834468.png)

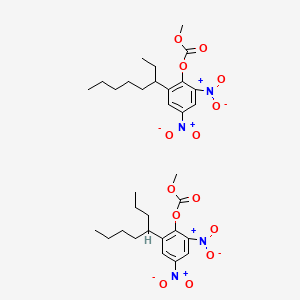
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13834477.png)
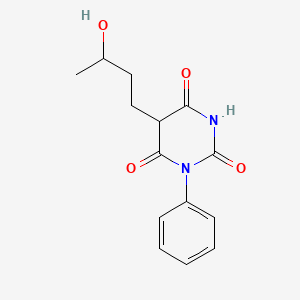
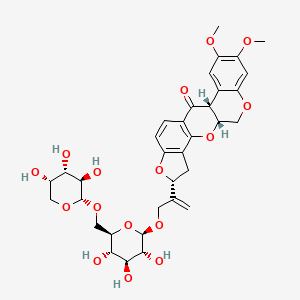
![5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid](/img/structure/B13834493.png)
